Cas no 7491-09-0 (Docusate potassium)

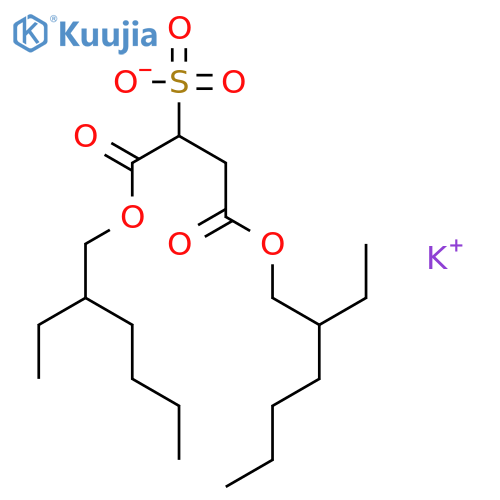

Docusate potassium structure

商品名:Docusate potassium

CAS番号:7491-09-0

MF:C20H37KO7S

メガワット:460.666887044907

MDL:MFCD00072113

CID:827601

PubChem ID:23675755

Docusate potassium 化学的及び物理的性質

名前と識別子

-

- Docusate Potassium

- DOCUSATE POTASSIUM, USP STANDARD

- [2,4-bis(trimethylsilyl)cyclopenta-2,4-dien-1-yl]-trimethylsilane

- AGN-PC-00KBPD

- di-(2-ethylhexyl)potassiu

- dioctyl potassium sulfosuccinate

- potassium 1,2,4-tris(trimethylsilyl)cyclopentadienide

- potassium 1,2,4-tris-(trimethylsilyl)cyclopentadienide

- potassium 1,2-bis(2-ethylhexyloxycarbonyl)ethanesulfonate

- potassium bis(2-ethylhexyl)sulfosuccinate

- Potassium, [1,2,4-tris(trimethylsilyl)-2,4-cyclopentadien-1-yl]-

- Potassium,1,2-bis(2-ethylhexyloxycarbonyl)ethanesulphonate

- Docusat kalium

- Rectalad Enema

- Dioctylkaliumsulfosuccinat

- Docusate potassium [USAN:USP]

- potassium 1,4-bis[(2-ethylhexyl)oxy]-1,4-dioxobutane-2-sulfonate

- Rectalad enema (TN)

- Docusate potassium (USP)

- Potassium 1,4-bis(2-ethylhexyl) sulfosuccinate

- Potassium 1,2-bis(2-ethylhexyloxycarbonyl)ethanesulphonate

- Butanedioic acid, sulfo-, 1,4-bis(2-ethylhexyl) ester, potassiu

- BIS(2-ETHYLHEXYL) SULFOSUCCINATE POTASSIUM SALT

- Q27275483

- DOCUSATE POTASSIUM [MI]

- DOCUSATE POTASSIUM [MART.]

- DOCUSATE POTASSIUM [USP-RS]

- SCHEMBL61043

- potassium;1,4-bis(2-ethylhexoxy)-1,4-dioxobutane-2-sulfonate

- EC 231-308-5

- Potassium 1,4-bis((2-ethylhexyl)oxy)-1,4-dioxobutane-2-sulfonate

- 7491-09-0

- D93009

- AS-60792

- DTXSID60996394

- DOCUSATE POTASSIUM [VANDF]

- Docusate Potassium [USAN]

- EINECS 231-308-5

- Rectalad

- DOCUSATE POTASSIUM [USP MONOGRAPH]

- UNII-CIK9F54ZHR

- D03886

- CHEMBL2107648

- CS-0455423

- DOCUSATE POTASSIUM [WHO-DD]

- NS00078435

- CIK9F54ZHR

- Butanedioic acid, sulfo-, 1,4-bis(2-ethylhexyl) ester, potassium salt

- AKOS037645443

- CACRHRQTJDKAPJ-UHFFFAOYSA-M

- POTASSIUM DIOCTYL SULFOSUCCINATE

- Docusate potassium

-

- MDL: MFCD00072113

- インチ: 1S/C20H38O7S.K/c1-5-9-11-16(7-3)14-26-19(21)13-18(28(23,24)25)20(22)27-15-17(8-4)12-10-6-2;/h16-18H,5-15H2,1-4H3,(H,23,24,25);/q;+1/p-1

- InChIKey: CACRHRQTJDKAPJ-UHFFFAOYSA-M

- ほほえんだ: [K+].S(C([H])(C(=O)OC([H])([H])C([H])(C([H])([H])C([H])([H])[H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H])C([H])([H])C(=O)OC([H])([H])C([H])(C([H])([H])C([H])([H])[H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H])(=O)(=O)[O-]

計算された属性

- せいみつぶんしりょう: 460.18981

- どういたいしつりょう: 460.19

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 7

- 重原子数: 29

- 回転可能化学結合数: 18

- 複雑さ: 546

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 3

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 118

じっけんとくせい

- ふってん: °Cat760mmHg

- フラッシュポイント: °C

- PSA: 109.8

Docusate potassium 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1526090-250mg |

Potassium 1,4-bis((2-ethylhexyl)oxy)-1,4-dioxobutane-2-sulfonate |

7491-09-0 | 98% | 250mg |

¥3677.00 | 2024-04-30 | |

| Aaron | AR00379C-250mg |

Potassium dioctyl sulfosuccinate |

7491-09-0 | 95% | 250mg |

$96.00 | 2025-01-21 | |

| A2B Chem LLC | AB48276-1g |

Potassium dioctyl sulfosuccinate |

7491-09-0 | 95% | 1g |

$749.00 | 2024-04-19 | |

| 1PlusChem | 1P003710-250mg |

Potassium dioctyl sulfosuccinate |

7491-09-0 | 95% | 250mg |

$145.00 | 2024-04-21 | |

| eNovation Chemicals LLC | D753867-100mg |

Potassium dioctyl sulfosuccinate |

7491-09-0 | 95% | 100mg |

$100 | 2024-06-07 | |

| eNovation Chemicals LLC | D753867-250mg |

Potassium dioctyl sulfosuccinate |

7491-09-0 | 95% | 250mg |

$145 | 2025-02-21 | |

| eNovation Chemicals LLC | D753867-1g |

Potassium dioctyl sulfosuccinate |

7491-09-0 | 95% | 1g |

$295 | 2025-02-20 | |

| eNovation Chemicals LLC | D753867-250mg |

Potassium dioctyl sulfosuccinate |

7491-09-0 | 95% | 250mg |

$160 | 2024-06-07 | |

| TRC | D494655-2.5g |

Docusate Potassium |

7491-09-0 | 2.5g |

$2050.00 | 2023-05-18 | ||

| eNovation Chemicals LLC | D753867-100mg |

Potassium dioctyl sulfosuccinate |

7491-09-0 | 95% | 100mg |

$90 | 2025-02-21 |

Docusate potassium 関連文献

-

Hannah F. Gaiser,Ana Kuzmanoski,Claus Feldmann RSC Adv., 2019,9, 10195-10200

-

Chao Liu,Quanxiang Li,Weimin Kang,Weiwei Lei,Xungai Wang,Chunxiang Lu,Minoo Naebe J. Mater. Chem. A, 2022,10, 10-49

-

Jacek Klaudiusz Pijanka,Ying Yang,Paul Dumas,Sirinart Chio-Srichan,Michel Manfait,Ganesh Dhruvananda Sockalingum Analyst, 2009,134, 1176-1181

7491-09-0 (Docusate potassium) 関連製品

- 10041-19-7(Butanedioic acid,2-sulfo-, 1,4-bis(2-ethylhexyl) ester)

- 36409-57-1(DISODIUM LAURETH SULFOSUCCINATE)

- 57266-87-2(Silane, [(1E)-1-butyl-1-hexen-1-yl]trimethyl-)

- 2225174-96-7(4-Fluoro-2-(4-methylimidazol-1-yl)pyridine-5-boronic acid)

- 64028-63-3(5-Norbornene-2-carboxylic tetrahydrofurfurylester)

- 896300-17-7(8-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 849353-34-0(4-bromopyrimidin-5-amine)

- 955607-69-9(N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-ylpentanamide)

- 2229607-52-5(4-(3-bromoprop-1-en-2-yl)-2-methyl-1-nitrobenzene)

- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)

推奨される供給者

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量